![molecular formula C16H15F3N2O4S B2476358 N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)sulfamate CAS No. 338396-40-0](/img/structure/B2476358.png)

N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)sulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

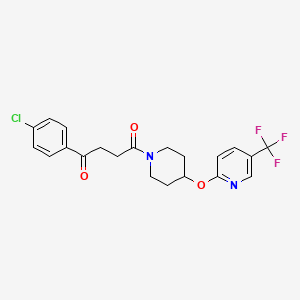

“N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)sulfamate” is a chemical compound with the molecular formula C16H15F3N2O4S. It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Chemical Reactions Analysis

As mentioned in the synthesis analysis, similar compounds like N,N-dialkylbenzamides react with sulfur tetrafluoride to yield dialkyl-α,α-difluorobenzylamines . Specific chemical reactions involving “this compound” are not detailed in the searched resources.Applications De Recherche Scientifique

Measurement and Biological Significance of Sulfur Compounds

Research highlights the importance of measuring volatile sulfur compounds like hydrogen sulfide, methanethiol, and dimethyl sulfide across various biological matrices. These compounds play significant roles in physiological processes and have implications for health due to their odor and potential toxicity. Sulfur, being biologically active, underscores the necessity to understand these compounds' roles and interactions within biological systems (Tangerman, 2009).

Dimethyl Sulfoxide (DMSO) in Cell Biology

DMSO's role as a cryoprotectant, cell fusogen, and permeability-enhancing agent showcases its versatile applications in cell biology. The compound's interaction with cell membranes, affecting stability and dynamics, is foundational for its varied uses in medicinal and biotechnological research (Yu & Quinn, 1998).

Hydrogen Bonding in Dimethyl Sulfoxide Mixtures

The review on hydrogen bonding interactions between DMSO and cosolvent molecules emphasizes DMSO's significant role in influencing molecular structures and interactions in solutions. This insight is crucial for understanding DMSO's widespread use as a solvent in diverse scientific fields (Kiefer, Noack, & Kirchner, 2011).

Pharmacology of Dimethyl Sulfoxide in CNS and Cardiac Damage

DMSO has been explored for its pharmacological effects that could be beneficial in treating conditions resulting in tissue injury. Its properties include enhancing blood flow, suppressing cytotoxicity, and reducing inflammation, which are of interest in cardiac and CNS damage treatments (Jacob & de la Torre, 2009).

Propriétés

IUPAC Name |

[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-9-4-3-8-13(14)15(22)20-12-7-5-6-11(10-12)16(17,18)19/h3-10H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPNBVPBVXOPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2476279.png)

![2-amino-4-(4-chlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2476280.png)

![benzo[c][1,2,5]thiadiazol-5-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2476281.png)

![Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B2476282.png)

![2,6-dichloro-N-{3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl}pyridine-4-carboxamide](/img/structure/B2476283.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2476285.png)

![N-(3-(diethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2476286.png)

![(E)-3-(dimethylamino)-2-{[2-(3-fluorophenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2476287.png)

![N-isobutyl-3-(5-oxo-1-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2476291.png)

![6-[4-[2-[4-(Trifluoromethyl)phenyl]acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2476292.png)